An In-Depth Technical Guide to the Synthesis of Tertiary Mercaptans from Isobutylene Homopolymers
An In-Depth Technical Guide to the Synthesis of Tertiary Mercaptans from Isobutylene Homopolymers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for producing tertiary mercaptans from isobutylene homopolymers. Focusing on acid-catalyzed and free-radical addition reactions of hydrogen sulfide (H₂S) to oligomers of isobutylene, such as diisobutylene, triisobutylene, and tetraisobutylene, this document offers detailed experimental protocols, quantitative data analysis, and mechanistic insights to aid in research and development.
Introduction
Tertiary mercaptans, particularly those derived from isobutylene homopolymers like tertiary dodecyl mercaptan (TDM), are crucial intermediates in various industrial and pharmaceutical applications. They are widely utilized as chain transfer agents in polymerization processes to control molecular weight and as building blocks for the synthesis of antioxidants, lubricant additives, and active pharmaceutical ingredients.[1][2] The synthesis of these compounds primarily involves the direct addition of hydrogen sulfide across the double bond of a branched olefin. This guide will explore the two predominant methodologies: acid-catalyzed (Markovnikov) addition and free-radical (anti-Markovnikov) addition.
Acid-Catalyzed Synthesis of Tertiary Mercaptans
The acid-catalyzed addition of hydrogen sulfide to isobutylene homopolymers is a well-established method that follows Markovnikov's rule, leading to the formation of a tertiary thiol. This process involves the protonation of the olefin to form the most stable carbocation, which is subsequently attacked by H₂S.[3][4] A variety of acid catalysts can be employed, with heterogeneous catalysts like cation exchange resins offering significant advantages in terms of separation and reusability.[5]
Heterogeneous Catalysis using Cation Exchange Resins
Solid acid catalysts, such as sulfonated styrene-divinylbenzene copolymer resins (e.g., Amberlyst 15), are highly effective for the synthesis of tertiary mercaptans.[5] This method offers high yields and selectivity, especially at lower temperatures, which suppress the formation of undesirable byproducts from the decomposition of the isobutylene homopolymer.[5]
Materials:
-
Diisobutylene (DIB)
-
Hydrogen Sulfide (H₂S)
-
Dry sulfonated cation exchange resin (e.g., Amberlyst 15)
Equipment:
-
Tubular reactor (e.g., 135 cm length, 20 mm bore) packed with the catalyst
-
High-pressure liquid pump for olefin feed
-
Gas mass flow controller for H₂S feed
-
Back pressure regulator to maintain reaction pressure
-
Gas-liquid separator for product collection and degassing
Procedure:
-
Pack the tubular reactor with 200 ml of dry Amberlyst 15 resin. The resin should be dried prior to use, for instance, by heating for 6 hours at 80°C to achieve a water content of less than 0.2%.[6]
-
Continuously feed liquid diisobutylene at a rate of 448 g/h into the reactor.
-
Simultaneously, introduce gaseous hydrogen sulfide at a rate of 544 g/h. This corresponds to a molar excess of H₂S. Molar ratios of H₂S to isobutylene homopolymer typically range from 1.2 to 10.[5]
-
Maintain the reaction pressure at 10 bars using a back pressure regulator. The operational pressure can range from 1 to 50 bars.[5]
-
Control the reaction temperature. For optimal selectivity, temperatures below 45°C are recommended, preferably between 0°C and 35°C.[5]
-
The liquid effluent is continuously collected from the reactor outlet.
-
The collected crude product is degassed to remove dissolved, unreacted hydrogen sulfide.
-
The product composition is analyzed by gas chromatography to determine conversion and yield. If necessary, unconverted diisobutylene can be recycled.[6]
| Temperature (°C) | DIB Conversion (%) | TOM Yield (%) | Tert-Butyl Mercaptan Yield (%) | Other Byproducts (%) |
| 45 | 98.0 | 81.2 | 4.2 | 11.0 |
| 30 | 97.6 | 91.0 | 0.2 | 5.0 |
| 20 | 97.3 | 92.5 | 0.0 | 4.0 |
| 10 | 97.1 | 93.0 | 0.0 | 3.6 |
| 5 | 96.5 | 94.2 | 0.0 | 2.5 |
| Temperature (°C) | TIB Conversion (%) | TDM Yield (%) | Lighter Mercaptans Yield (%) | Other Byproducts (%) |
| 45 | 70.0 | 68.0 | 10.0 | 12.0 |
| 30 | 65.0 | 76.0 | 2.0 | 8.0 |
| 20 | 62.0 | 79.0 | 0.5 | 6.0 |
| 10 | 60.0 | 81.0 | 0.2 | 5.0 |
Note: Yields of TDM are calculated based on the converted TIB. The lower conversion at reduced temperatures can be compensated by recycling the unreacted TIB, which improves the overall output of the desired high-purity TDM.[5]
Homogeneous Catalysis
Other acid catalysts such as boron trifluoride (BF₃) and aluminum trichloride (AlCl₃) are also used, particularly in industrial settings.[2] These Lewis acids facilitate the addition of H₂S to the olefin.
-
Catalyst: Boron trifluoride, often as a complex with diethyl ether, or aluminum trichloride.[2][7]
-
Reactants: Triisobutylene or propylene tetramer are common feedstocks for TDM production.[2]
-
Temperature: The reaction is often carried out at low temperatures, potentially as low as -40°C, to minimize side reactions like oligomerization of the olefin.[7]
-
Work-up: The reaction is typically quenched with an aqueous alkaline solution to stop the reaction and remove the catalyst by extraction.[7] The organic phase is then washed, dried, and the product is purified by distillation.
Free-Radical Synthesis of Mercaptans
The free-radical addition of hydrogen sulfide to olefins provides an alternative synthetic route. This reaction, often initiated by peroxides or UV light, proceeds via an anti-Markovnikov mechanism.[1][3] This means the thiol group adds to the less substituted carbon of the double bond. While this would typically lead to a primary mercaptan from a terminal olefin, the complex isomeric mixture of isobutylene homopolymers can result in a variety of products.
A key advantage of this method is its applicability to a wider range of olefin structures. The reaction is initiated by the formation of a thiyl radical (HS•) from H₂S, which then adds to the alkene.[1]
This protocol is based on the synthesis of n-hexadecyl mercaptan and can be adapted for isobutylene homopolymers like triisobutylene.
Materials:
-
Triisobutylene
-
Hydrogen Sulfide (H₂S)
-
Radical Initiator (e.g., α,α'-azodiisobutyronitrile - AIBN)[8][9]
-
Solvent (e.g., cyclohexane)
Equipment:
-
Pressure-resistant reaction vessel (autoclave)
-
Stirring mechanism
-
Temperature control system
-
Distillation apparatus for purification
Procedure:
-
Charge the pressure-resistant vessel with the isobutylene homopolymer (e.g., triisobutylene), a suitable solvent like cyclohexane, and the radical initiator (e.g., 1-5% by weight of the olefin).[8]
-
Seal the vessel and introduce hydrogen sulfide under pressure. A molar excess of H₂S is typically used.
-
Heat the reaction mixture to a temperature sufficient to decompose the initiator (for AIBN, typically 60-90°C).[8][9] For example, the reaction can be conducted for 4 hours at 77-93°C.[8]
-
Maintain the reaction at the set temperature with stirring for several hours until the reaction is complete.
-
After cooling, vent the excess H₂S.
-
The reaction mixture is then subjected to distillation to recover any unreacted olefin and to purify the resulting mercaptan and any sulfide byproducts.[8]
Based on analogous reactions with other olefins, yields can be significant. For instance, the reaction with hexadecene-1 yielded 71.8% n-hexadecyl mercaptan and 17.5% di-n-hexadecyl sulfide based on the reacted olefin.[8] The specific yields and product distribution for isobutylene homopolymers would need to be determined experimentally.
Reaction Mechanisms and Workflows
Visualizing the reaction pathways and experimental processes is crucial for understanding and optimizing the synthesis of tertiary mercaptans.
Diagrams
References
- 1. Free-radical addition - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. US9663461B2 - Method for synthesising a mercaptan by adding hydrogen sulfide to an olefin - Google Patents [patents.google.com]
- 4. Tert-octyl mercaptan (CAS 7341-16-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. US4891445A - Synthesis of tertiary mercaptans from isobutylene homopolymers - Google Patents [patents.google.com]
- 6. tert-OCTYL MERCAPTAN | C8H18S | CID 8851 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. patents.justia.com [patents.justia.com]
- 8. US2551813A - Free radical addition of h2s to olefins - Google Patents [patents.google.com]
- 9. Azobisisobutyronitrile - Wikipedia [en.wikipedia.org]
